3-(5-Methoxypyridin-3-yl)propanal

Organic Synthesis Medicinal Chemistry Process Development

3-(5-Methoxypyridin-3-yl)propanal (CAS 1553952-87-6) is a heterocyclic building block with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. Characterized by a 5-methoxypyridine core and a reactive propanal side chain, it is commercially available for research and development purposes from multiple vendors.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 1553952-87-6
Cat. No. B1430738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methoxypyridin-3-yl)propanal
CAS1553952-87-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)CCC=O
InChIInChI=1S/C9H11NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h4-7H,2-3H2,1H3
InChIKeyXAWVVDXNKBUXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methoxypyridin-3-yl)propanal (CAS 1553952-87-6) Technical Baseline & Sourcing Summary


3-(5-Methoxypyridin-3-yl)propanal (CAS 1553952-87-6) is a heterocyclic building block with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. Characterized by a 5-methoxypyridine core and a reactive propanal side chain, it is commercially available for research and development purposes from multiple vendors . It is primarily utilized as an intermediate in organic synthesis and medicinal chemistry [2].

Workflow Heterocyclic aldehyde building block for library synthesis and SAR exploration
Synthesis One-step quantitative route reported under adapted Vilsmeier conditions
Procurement High-purity commercial supply available; minimizes need for in-house purification

Why Generic 3-(5-Methoxypyridin-3-yl)propanal Substitution Is Scientifically Unreliable


Direct substitution with closely related analogs, such as 3-(5-methoxypyridin-3-yl)-2-methylpropanal (CAS 1557068-59-3) or 3-(5-methoxypyridin-3-yl)propanoic acid (CAS 1256825-62-3), is not a scientifically sound practice without rigorous re-validation. The position and identity of substituents on the pyridine core, as well as the oxidation state of the side chain, directly dictate the compound's reactivity and biological properties [1]. For instance, the addition of a single methyl group can significantly alter lipophilicity, metabolic stability, and target binding conformation, while oxidation to a carboxylic acid changes both reactivity and solubility . The specific methoxy substitution at the 5-position, as opposed to the 2- or 4-position, is also a critical determinant of electronic properties and potential pharmacophore interactions . The quantitative evidence below demonstrates that selecting the precise reagent, 3-(5-Methoxypyridin-3-yl)propanal, is essential for ensuring experimental reproducibility and achieving the desired outcomes in both chemical synthesis and biological assays.

2-Methyl analog (CAS 1557068-59-3)
Added methyl group may alter lipophilicity, metabolic stability, and target binding conformation; re-validation required.
Propanoic acid analog (CAS 1256825-62-3)
Oxidation to carboxylic acid changes reactivity and solubility profile; may not reproduce aldehyde-based coupling outcomes.
6-Methoxy regioisomer (e.g., MK-0429)
Different electronic and target engagement profile; CYP inhibition pattern may not transfer from 5-methoxy scaffold.

Quantitative Differentiation: Key Performance Metrics for 3-(5-Methoxypyridin-3-yl)propanal (CAS 1553952-87-6)


Synthesis Yield & Efficiency of 3-(5-Methoxypyridin-3-yl)propanal vs. Typical Aldehyde Building Blocks

A recent 2023 publication details a one-step synthesis for 3-(5-Methoxypyridin-3-yl)propanal using adapted Vilsmeier conditions that proceeds in quantitative yield [1]. This synthetic efficiency represents a significant advancement over the often lower-yielding, multi-step sequences required for analogous compounds, as previously reported in the literature . While the quantitative yield for this compound is a notable differentiator, standard multi-step syntheses for similar heterocyclic aldehydes frequently report isolated yields in the 40-70% range.

Synthesis Yield
Method context
Quantitative yield
vs ~40–70% typical multi-step
Supports efficient one-step synthesis selection
Adapted Vilsmeier conditions (Molbank 2023)
Organic Synthesis Medicinal Chemistry Process Development

Purity Specifications of Commercial 3-(5-Methoxypyridin-3-yl)propanal Batches

Commercial suppliers of 3-(5-Methoxypyridin-3-yl)propanal (CAS 1553952-87-6) offer the compound with a guaranteed minimum purity specification of 95% (by HPLC or similar) . For example, one vendor lists a purity specification of 'NLT 98%' for their catalog item . This contrasts with other, less common building blocks where the primary commercial availability may be at a lower minimum purity (e.g., 90%), necessitating further purification steps by the end-user.

Commercial Purity
Data to verify
≥95% – 98%
vendor CoA specification
May reduce in-house purification need
Verify lot-specific CoA before use
Chemical Sourcing Quality Control Reagent Selection

Structural Differentiation: 5-Methoxy vs. 6-Methoxy Pyridine Analogs in Target Binding

The position of the methoxy substituent on the pyridine ring is a critical determinant of biological activity. While direct comparative data for 3-(5-Methoxypyridin-3-yl)propanal itself is limited, class-level evidence demonstrates that a 5-methoxy substituent can confer potent and selective enzyme inhibition [1]. For example, a compound featuring a (5-methoxypyridin-3-yl)methyl group exhibited an IC50 of 2 nM against CYP11B1 with 14-fold selectivity over CYP11B2 [1]. In contrast, a 6-methoxy substituted analog (e.g., MK-0429) demonstrates a different target profile, interacting with integrins . This establishes the 5-methoxy regioisomer as a privileged scaffold for specific target engagement, distinct from its 6-methoxy counterpart.

Regioisomer Target Engagement
Class-level
IC50 2 nM (5-OMe motif, CYP11B1)
vs
Integrin binding (6-OMe analog)
5-methoxy scaffold supports CYP11B1 inhibitor design
Class-level evidence; validate for specific target
Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

Validated Applications for 3-(5-Methoxypyridin-3-yl)propanal (CAS 1553952-87-6) in Research & Development


Efficient Synthesis of Complex Heterocyclic Scaffolds

The quantitative, one-step synthesis of 3-(5-Methoxypyridin-3-yl)propanal makes it a cost-effective and reliable building block for the rapid construction of more complex molecular architectures. Its reactive aldehyde group enables facile derivatization via reductive amination, Wittig reactions, and other carbonyl chemistries, allowing for the efficient exploration of chemical space in medicinal chemistry campaigns.

Development of CYP11B1 Inhibitors and Related Enzyme Targets

Leveraging the privileged nature of the 5-methoxypyridine scaffold, as demonstrated by its presence in potent and selective CYP11B1 inhibitors (IC50 = 2 nM, 14-fold selectivity) , this aldehyde serves as an ideal starting material for designing and synthesizing novel enzyme inhibitors. Its structure allows for direct incorporation into lead optimization programs targeting this enzyme class for therapeutic areas such as Cushing‘s disease.

High-Throughput Experimentation (HTE) Library Synthesis

Given its high commercial purity (≥95%) and well-defined synthetic route [1], 3-(5-Methoxypyridin-3-yl)propanal is a robust and reliable reagent for HTE and parallel synthesis. Its use can streamline the generation of diverse compound libraries, with the high purity specification minimizing the risk of failed reactions due to reagent impurities and ensuring more accurate structure-activity relationship (SAR) data.

Preparation of Advanced Pharmaceutical Intermediates

The compound is categorized as a versatile small molecule scaffold and a key heterocyclic building block in drug discovery [1]. It can be used to synthesize more advanced pharmaceutical intermediates, such as through its conversion to the corresponding propanoic acid or propan-1-ol derivatives, which are valuable precursors for further functionalization in multi-step drug syntheses.

Application
Selection Property
Validation Focus
Complex heterocyclic scaffold synthesis
Reactive aldehyde handle on 5-methoxypyridine core
Derivatization efficiency via carbonyl chemistry
CYP11B1 inhibitor research
5-Methoxy regioisomer as privileged scaffold for CYP inhibition
Selectivity and target engagement vs CYP11B2
HTE library synthesis
High-purity reagent with well-defined synthetic route
Reaction robustness and SAR data accuracy
Advanced pharmaceutical intermediate preparation
Versatile functional group interconversion (aldehyde to acid/alcohol)
Downstream reactivity and intermediate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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